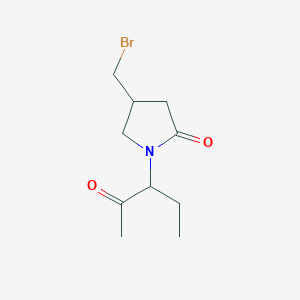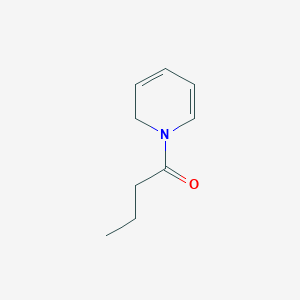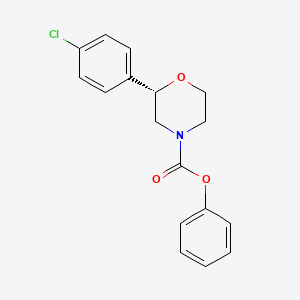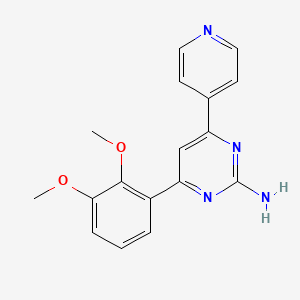![molecular formula C17H29BrO2 B14185689 2-{[(12-Bromododecyl)oxy]methyl}furan CAS No. 915798-87-7](/img/structure/B14185689.png)
2-{[(12-Bromododecyl)oxy]methyl}furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(12-Bromododecyl)oxy]methyl}furan is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring substituted with a 12-bromododecyl group via an ether linkage. The presence of the bromine atom and the long alkyl chain imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(12-Bromododecyl)oxy]methyl}furan typically involves the reaction of 2-furfuryl alcohol with 12-bromododecyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the furfuryl alcohol reacts with the bromine atom of the 12-bromododecyl bromide, forming the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(12-Bromododecyl)oxy]methyl}furan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-based aldehydes or carboxylic acids.
Reduction Reactions: The furan ring can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions typically occur under mild conditions, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the furan ring.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the furan ring.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Furan-based aldehydes or carboxylic acids.
Reduction Reactions: Tetrahydrofuran derivatives.
Applications De Recherche Scientifique
2-{[(12-Bromododecyl)oxy]methyl}furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-{[(12-Bromododecyl)oxy]methyl}furan depends on its specific application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. The bromine atom can also participate in biochemical reactions, forming covalent bonds with biological targets and inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(12-Chlorododecyl)oxy]methyl}furan
- 2-{[(12-Iodododecyl)oxy]methyl}furan
- 2-{[(12-Hydroxydodecyl)oxy]methyl}furan
Comparison
Compared to its analogs, 2-{[(12-Bromododecyl)oxy]methyl}furan is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for further chemical modifications. Additionally, the long alkyl chain provides amphiphilic properties, enhancing its interaction with biological membranes and making it suitable for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
915798-87-7 |
|---|---|
Formule moléculaire |
C17H29BrO2 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
2-(12-bromododecoxymethyl)furan |
InChI |
InChI=1S/C17H29BrO2/c18-13-9-7-5-3-1-2-4-6-8-10-14-19-16-17-12-11-15-20-17/h11-12,15H,1-10,13-14,16H2 |
Clé InChI |
LXLKXFVFIPYKBO-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)COCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(5-Chloro-2,4-dinitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14185634.png)

![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B14185661.png)

![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-2-carboxylic acid](/img/structure/B14185683.png)

